molecular formula C5H10ClF2N B6249485 2-(difluoromethyl)-2-methylcyclopropan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2411265-47-7

2-(difluoromethyl)-2-methylcyclopropan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6249485
CAS No.: 2411265-47-7
M. Wt: 157.59 g/mol
InChI Key: BKNHGCFYZZDYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring with a difluoromethyl group and a methyl group attached to the same carbon atom, and an amine group substituted at the first carbon of the ring. The hydrochloride salt form and the mixture of diastereomers add complexity to its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including:

  • Halogenation and Subsequent Cyclization: Starting with a suitable precursor, such as a difluoromethyl-substituted alkene, followed by cyclization under acidic conditions.

  • Reductive Amination: Involving the reaction of a difluoromethyl-substituted aldehyde or ketone with an amine source under reductive conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining product purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming difluoromethyl-substituted cyclopropanone derivatives.

  • Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted cyclopropanol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Difluoromethyl-substituted cyclopropanone derivatives.

  • Reduction Products: Difluoromethyl-substituted cyclopropanol derivatives.

  • Substitution Products: Various amine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its difluoromethyl group can impart unique chemical properties to the resulting compounds. Biology: Medicine: The compound's derivatives may have pharmaceutical applications, particularly in the development of new therapeutic agents. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-2-methylcyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

  • 2-(Difluoromethyl)-2-ethylcyclopropan-1-amine hydrochloride: Similar difluoromethyl group but with an ethyl group instead of methyl.

Uniqueness:

  • The presence of the difluoromethyl group imparts unique chemical and physical properties compared to the trifluoromethyl group, which is more extensively studied.

  • The methyl group in the compound provides steric hindrance, affecting its reactivity and interactions with biological targets.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields, from organic synthesis to pharmaceutical research

Properties

CAS No.

2411265-47-7

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-3(5)8;/h3-4H,2,8H2,1H3;1H

InChI Key

BKNHGCFYZZDYPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)C(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.